molecular formula C29H33FN4O6 B12326273 Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester

Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester

Cat. No.: B12326273
M. Wt: 552.6 g/mol
InChI Key: JZLRFHKDRQZPBJ-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester is a complex organic compound with a unique structure that includes a pyrimidinyl ester, a fluorophenyl group, and a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidinyl ester and the introduction of the fluorophenyl and dimethylpropanoic acid groups. Common synthetic routes may involve:

    Formation of the Pyrimidinyl Ester: This step often involves the reaction of a pyrimidine derivative with an appropriate esterifying agent under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with an amine derivative.

    Attachment of the Dimethylpropanoic Acid Moiety: This step may involve esterification reactions, where the dimethylpropanoic acid is reacted with an alcohol derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl ester and fluorophenyl groups.

    Reduction: Reduction reactions may target the carbonyl groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group can be particularly useful in imaging studies.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic targets.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrimidinyl ester can facilitate specific interactions with biological molecules. The pathways involved may include signal transduction, metabolic regulation, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-: A simpler analog with similar structural features.

    Ethyl 2-methylpropanoate: Another ester derivative with comparable reactivity.

Uniqueness

The uniqueness of Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester lies in its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H33FN4O6

Molecular Weight

552.6 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidin-5-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C29H33FN4O6/c1-28(2,3)26(37)40-22-21(23(35)31-16-18-12-14-20(30)15-13-18)32-25(34(6)24(22)36)29(4,5)33-27(38)39-17-19-10-8-7-9-11-19/h7-15H,16-17H2,1-6H3,(H,31,35)(H,33,38)

InChI Key

JZLRFHKDRQZPBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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